Nilotinib hydrochloride monohydrate

Vue d'ensemble

Description

Le chlorhydrate de nilotinib monohydraté est un inhibiteur de la tyrosine kinase utilisé principalement dans le traitement de la leucémie myéloïde chronique (LMC) qui est positive au chromosome de Philadelphie. Il est commercialisé sous le nom de marque Tasigna et est connu pour son efficacité dans les cas où d'autres traitements, tels que l'imatinib, ont échoué .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de nilotinib monohydraté est synthétisé par un processus en plusieurs étapes impliquant la formation de la structure de base suivie de l'introduction de divers groupes fonctionnels. Le processus implique généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions. Le produit final est obtenu par cristallisation et purification .

Méthodes de production industrielle : La production industrielle du chlorhydrate de nilotinib monohydraté implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend la préparation d'intermédiaires, suivie de leur conversion en produit final par des réactions chimiques contrôlées. Le produit est ensuite soumis à des mesures rigoureuses de contrôle qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de nilotinib monohydraté subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification pour améliorer ses propriétés thérapeutiques .

Réactifs et conditions courantes : La synthèse du chlorhydrate de nilotinib monohydraté implique l'utilisation de réactifs tels que les composés trifluorométhylphényle, pyrimidinyle et imidazolyle. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pression pour assurer les transformations chimiques souhaitées .

Principaux produits formés : Le principal produit formé par ces réactions est le chlorhydrate de nilotinib monohydraté lui-même, qui se caractérise par sa grande pureté et sa forme cristalline spécifique. Le produit est ensuite formulé en gélules pour l'administration orale .

4. Applications de la recherche scientifique

Le chlorhydrate de nilotinib monohydraté a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour le développement de nouvelles méthodes analytiques et de procédures de contrôle qualité

Biologie : Il est utilisé dans des études biologiques pour étudier ses effets sur les voies de signalisation cellulaire et son potentiel en tant qu'agent thérapeutique pour divers cancers

Médecine : Le chlorhydrate de nilotinib monohydraté est largement étudié pour son efficacité dans le traitement de la leucémie myéloïde chronique et d'autres types de leucémie. .

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement et la production de médicaments anticancéreux

5. Mécanisme d'action

Le chlorhydrate de nilotinib monohydraté exerce ses effets en inhibant l'activité tyrosine kinase de la protéine BCR-ABL, qui est responsable de la prolifération incontrôlée des cellules leucémiques. En se liant à la conformation inactive du domaine kinase de la protéine de fusion BCR-ABL, le chlorhydrate de nilotinib monohydraté empêche la phosphorylation des molécules de signalisation en aval, inhibant ainsi la croissance cellulaire et induisant l'apoptose .

Composés similaires:

- Imatinib

- Dasatinib

- Bosutinib

- Ponatinib

Comparaison : Le chlorhydrate de nilotinib monohydraté est unique parmi ces composés en raison de sa plus grande spécificité pour la protéine BCR-ABL et de sa capacité à surmonter la résistance à l'imatinib. Il a également un profil d'effets secondaires et des propriétés pharmacocinétiques différents, ce qui en fait une option précieuse pour les patients qui ne répondent pas aux autres traitements .

Applications De Recherche Scientifique

Nilotinib hydrochloride monohydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods and quality control procedures

Biology: It is employed in biological studies to investigate its effects on cellular signaling pathways and its potential as a therapeutic agent for various cancers

Medicine: this compound is extensively studied for its efficacy in treating chronic myelogenous leukemia and other types of leukemia. .

Industry: The compound is used in the pharmaceutical industry for the development and production of anti-cancer drugs

Mécanisme D'action

Nilotinib hydrochloride monohydrate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein, which is responsible for the uncontrolled proliferation of leukemic cells. By binding to the inactive conformation of the kinase domain of the BCR-ABL fusion protein, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell growth and inducing apoptosis .

Comparaison Avec Des Composés Similaires

- Imatinib

- Dasatinib

- Bosutinib

- Ponatinib

Comparison: Nilotinib hydrochloride monohydrate is unique among these compounds due to its higher specificity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It also has a different side effect profile and pharmacokinetic properties, making it a valuable option for patients who do not respond to other treatments .

Activité Biologique

Nilotinib hydrochloride monohydrate, commonly known as Nilotinib, is a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). This article delves into its biological activity, mechanisms of action, clinical efficacy, and associated side effects, supported by data tables and case studies.

Nilotinib selectively inhibits the BCR-ABL fusion protein, which is responsible for the pathogenesis of CML. It binds to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation. This action effectively blocks the phosphorylation cascade that leads to cell proliferation and survival in leukemic cells. Additionally, Nilotinib also inhibits other receptor tyrosine kinases such as c-Kit and PDGF receptor (PDGFR) .

In Vitro Activity

Nilotinib has demonstrated significant efficacy against various human cell lines derived from Ph+ CML. In laboratory settings, it inhibited BCR-ABL-mediated proliferation in murine leukemic cell lines with an IC50 ranging from 20 to 60 nM. Importantly, it has shown the ability to overcome resistance associated with 32 out of 33 known BCR-ABL mutations .

In Vivo Activity

In animal models, particularly murine xenograft models, Nilotinib has been effective in reducing tumor size significantly. A notable study indicated that administration of Nilotinib led to a marked reduction in tumor burden in mice implanted with BCR-ABL-positive cells .

Comparative Studies

A phase 3 clinical trial compared Nilotinib with Imatinib as first-line therapy for patients with advanced gastrointestinal stromal tumors (GISTs). The study involved 647 adult patients and found that more progression events occurred in the Nilotinib group compared to Imatinib (48 vs. 28), leading to an early termination of the trial due to higher mortality rates associated with Nilotinib .

Side Effects and Safety Profile

Nilotinib is generally well-tolerated; however, it is associated with several adverse effects typical of chemotherapy agents. Common side effects include:

- Hematological : Neutropenia and thrombocytopenia.

- Gastrointestinal : Nausea, vomiting, and diarrhea.

- Cardiovascular : Hypertension and arrhythmias .

A study investigating the ototoxic effects of Nilotinib on Wistar rats found no significant changes in auditory thresholds after administration, suggesting a favorable safety profile regarding auditory function .

Pharmacokinetics

The pharmacokinetic profile of Nilotinib indicates a strong absorption with bioavailability comparable between different administration methods (e.g., capsules vs. applesauce) . Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 1.31 (90% CI: 1.22-1.41) |

| AUC0-tlast (ng·h/mL) | 1.11 (90% CI: 1.05-1.16) |

| AUC0-inf (ng·h/mL) | 1.08 (90% CI: 1.02-1.15) |

Case Studies

A case report highlighted an elderly male patient with CML who developed recurrent gastric issues while on Nilotinib therapy, emphasizing the need for monitoring gastrointestinal health during treatment .

Propriétés

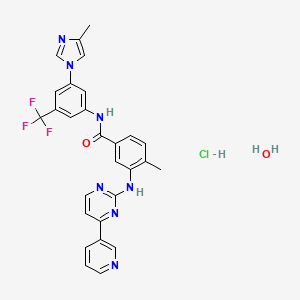

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBPQSYLYYBPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClF3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238967 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923288-90-8 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.